2-[Benzyl(phenylsulfonyl)amino]benzoic acid
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Overview
Description
2-[Benzyl(phenylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C20H17NO4S It is known for its unique structural features, which include a benzyl group, a phenylsulfonyl group, and an amino group attached to a benzoic acid core
Mechanism of Action
Pharmacokinetics
- The compound is likely absorbed through passive diffusion in the gastrointestinal tract. It may distribute to various tissues, including the liver and kidneys. Hepatic metabolism may occur, leading to metabolites. The compound or its metabolites are excreted, possibly as hippuric acid or other conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(phenylsulfonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl(phenylsulfonyl)amine Intermediate: This step involves the reaction of benzylamine with phenylsulfonyl chloride under basic conditions to form benzyl(phenylsulfonyl)amine.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative, such as 2-chlorobenzoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(phenylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[Benzyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl(phenylsulfonyl)amino]benzoic acid derivatives: Compounds with similar structures but different substituents on the benzyl or phenylsulfonyl groups.
Sulfonamide derivatives: Compounds containing the sulfonamide functional group, which exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(23)18-13-7-8-14-19(18)21(15-16-9-3-1-4-10-16)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZCFMWJHRNLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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